Retinyl bromoacetate
CAS No.: 81112-43-8
Cat. No.: VC1815831
Molecular Formula: C22H31BrO2
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81112-43-8 |
---|---|
Molecular Formula | C22H31BrO2 |
Molecular Weight | 407.4 g/mol |
IUPAC Name | [(2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2-bromoacetate |
Standard InChI | InChI=1S/C22H31BrO2/c1-17(8-6-9-18(2)13-15-25-21(24)16-23)11-12-20-19(3)10-7-14-22(20,4)5/h6,8-9,11-13H,7,10,14-16H2,1-5H3/b9-6+,12-11-,17-8-,18-13- |
Standard InChI Key | OZTFYHFIAWNXSH-VWYWDUBQSA-N |
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\COC(=O)CBr)/C)\C |
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)CBr)C)C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)CBr)C)C |
Introduction
Structure and Physical Properties
Retinyl bromoacetate is a retinol ester with the chemical formula C₂₂H₃₁BrO₂. Its full chemical name is [(2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2-bromoacetate . The compound features a retinoid backbone (derived from vitamin A) conjugated with a bromoacetate group, creating an ester linkage that is critical for its biological activity.
Physical and Chemical Characteristics
Retinyl bromoacetate possesses distinctive physical and chemical properties that are summarized in the table below:
Property | Value |
---|---|
Chemical Formula | C₂₂H₃₁BrO₂ |
Molecular Weight | 407.384 g/mol |
Density | 1.156 g/cm³ |
Boiling Point | 483.5°C at 760 mmHg |
Flash Point | 246.2°C |
Exact Mass | 406.151 |
PSA (Polar Surface Area) | 26.300 |
LogP | 6.456 |
Index of Refraction | 1.553 |
These physical properties demonstrate that retinyl bromoacetate is a relatively high molecular weight compound with significant lipophilicity (as indicated by its LogP value), which is consistent with its derivation from vitamin A . The high boiling and flash points suggest substantial thermal stability, which can be advantageous for certain laboratory applications and storage conditions.
Biochemical Activity and Mechanisms
Retinyl bromoacetate has garnered significant attention in the biochemical research community due to its specific inhibitory effects on enzymes crucial to retinoid metabolism.
Enzyme Inhibition Properties
One of the most notable biochemical properties of retinyl bromoacetate is its ability to potently inhibit lecithin retinol acyltransferase (LRAT), an enzyme responsible for catalyzing the transfer of an acyl group from the sn-1 position of lecithin to vitamin A, generating all-trans-retinyl esters . This inhibition occurs in the micromolar range and is competitive and reversible in nature . Additionally, all-trans-retinyl bromoacetate has been shown to inhibit acyl-CoA:retinol acyltransferase (ARAT), though with differing selectivity from other compounds such as progesterone, which only inhibits ARAT .
Role in Visual Cycle Research
Retinyl bromoacetate serves as an important tool in visual cycle research. The 11-cis-retinyl bromoacetate (cRBA) isomer functions as a potent and specific inactivator of bovine retinyl pigment epithelial (RPE) isomerohydrolase activity, with a measured inhibition constant (K₁) of 0.19 μM and a pseudo-first-order rate of inactivation (k₍ᵢₙₕ₎) of 1.83 × 10⁻³ s⁻¹ . This specificity has made it valuable for demonstrating that the trans→cis isomerization of retinoids, which is essential for rhodopsin regeneration in vertebrates, is enzyme-mediated rather than spontaneous .
Research Applications
The unique properties of retinyl bromoacetate have led to its adoption in various research applications, particularly in studies focused on retinoid metabolism and the visual cycle.
As a Tool for Enzyme Characterization
Researchers have utilized retinyl bromoacetate to identify and characterize enzymes involved in retinoid metabolism. In one significant application, labeling of crude RPE membranes with tritium-labeled cRBA (³H-cRBA) revealed several labeled protein bands that were identified as potential isomerohydrolase candidates . This approach has facilitated advances in understanding the enzymatic machinery driving the visual cycle.
In Visual Cycle Studies
The compound has been instrumental in elucidating the biochemical pathways of the visual cycle. By selectively inhibiting LRAT, researchers have demonstrated that all-trans-retinyl esters are required intermediates in the biosynthesis of 11-cis-retinol, which is essential for the regeneration of visual pigments . This insight has significantly enhanced our understanding of how visual pigments are regenerated after photobleaching.
Biotinylated Derivatives for Protein Isolation
Biotinylated derivatives of retinyl bromoacetate, such as (3R)-3-[Boc-Lys(biotinyl)-O]-11-cis-retinol bromoacetate, have been synthesized for the specific purpose of cross-linking and isolating retinol binding proteins (RBPs) . These modified compounds maintain the inhibitory properties of the parent molecule while adding the capability to label and isolate target proteins, thus expanding the utility of retinyl bromoacetate in biochemical research.
Though detailed synthetic methods for retinyl bromoacetate are not extensively described in the available literature, it is known to be referenced in several patents, including US2012/29198 A1 (2012) by Eastman Chemical Company and WO2004/54992 A1 (2004) by Coreana Cosmetics Co., Ltd .
The compound is typically derived from retinol (vitamin A) and bromoacetic acid, creating an ester linkage that is essential for its biological activity. The synthetic process must be carefully controlled to maintain the specific stereochemistry of the retinoid backbone, as this is crucial for the compound's biological activity.
Biological Significance in Vision Research
The inhibitory properties of retinyl bromoacetate have made it particularly valuable in understanding the biochemical mechanisms underlying vision. The visual cycle, which is responsible for regenerating visual pigments after light exposure, relies on a series of enzymatic transformations of retinoids.
Impact on Understanding the Visual Cycle
Research utilizing retinyl bromoacetate has helped establish that the isomerization of all-trans-retinoids to 11-cis-retinoids, which is essential for rhodopsin regeneration, is an enzyme-mediated process rather than a spontaneous chemical reaction . This finding was significant because the endergonic trans→cis isomerization requires energy input, and understanding the enzymatic nature of this process has been crucial for developing accurate models of visual pigment regeneration.
Implications for Retinal Diseases
The insights gained from studies using retinyl bromoacetate as an inhibitor have potential implications for understanding and treating retinal diseases. By elucidating the specific roles of enzymes like LRAT and isomerohydrolase in the visual cycle, researchers can better understand how disruptions in these pathways may contribute to visual impairments and degenerative conditions affecting the retina.
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